molecular formula C7H9N3O2 B8005478 N-Methoxy-N-methylpyrimidine-4-carboxamide

N-Methoxy-N-methylpyrimidine-4-carboxamide

Cat. No.: B8005478
M. Wt: 167.17 g/mol
InChI Key: AZOOOOYRFMRYFE-UHFFFAOYSA-N
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Description

N-Methoxy-N-methylpyrimidine-4-carboxamide: is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methylpyrimidine-4-carboxamide typically involves the reaction of pyrimidine-4-carboxylic acid with methoxyamine and methylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: N-Methoxy-N-methylpyrimidine-4-carboxamide is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. It may exhibit biological activities such as anti-inflammatory, antiviral, or anticancer properties, making it a valuable candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrimidine-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by binding to these targets, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

  • N-Methoxy-N-methylpyridine-4-carboxamide
  • N-Methoxy-N-methylpyrimidine-2-carboxamide
  • N-Methoxy-N-methylpyrimidine-5-carboxamide

Comparison: N-Methoxy-N-methylpyrimidine-4-carboxamide is unique due to its specific substitution pattern on the pyrimidine ring. This substitution influences its chemical reactivity and biological activity compared to other similar compounds. For instance, the position of the methoxy and methyl groups can affect the compound’s ability to interact with biological targets, making it more or less potent in certain applications .

Properties

IUPAC Name

N-methoxy-N-methylpyrimidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-3-4-8-5-9-6/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZOOOOYRFMRYFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=NC=NC=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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